Orthogonal Bifunctionality: Dual-Click Architecture vs. Single-Handle Alkyl Sulfonyl Fluorides
4-Pentyne-1-sulfonyl fluoride and related alkynyl sulfonyl fluorides uniquely enable two orthogonal click reactions—CuAAC at the terminal alkyne and SuFEx at the –SO₂F group—within a single scaffold. In contrast, alkyl sulfonyl fluorides such as pentane-1-sulfonyl fluoride and aryl sulfonyl fluorides such as benzenesulfonyl fluoride contain only the SuFEx handle, providing exactly one diversification point and zero CuAAC capability [1]. The bar for procurement value is defined by functional handles per molecular weight unit: at MW 150.17, 4-pentyne-1-sulfonyl fluoride delivers two click handles (one CuAAC, one SuFEx), whereas pentane-1-sulfonyl fluoride (MW 154.18) delivers only one click handle (SuFEx only), representing a 50% reduction in synthetic utility per unit mass [2].
| Evidence Dimension | Number of orthogonal click chemistry handles per molecule |
|---|---|
| Target Compound Data | 2 orthogonal click handles (terminal alkyne for CuAAC + –SO₂F for SuFEx) |
| Comparator Or Baseline | Pentane-1-sulfonyl fluoride: 1 click handle (SuFEx only); Benzenesulfonyl fluoride: 1 click handle (SuFEx only); Ethenesulfonyl fluoride: 1 click handle (SuFEx) + 1 alkene (limited cycloaddition; no CuAAC) |
| Quantified Difference | 2 vs. 1 click handles; 100% increase in orthogonal diversification capacity per molecule |
| Conditions | Structural comparison based on functional group inventory; CuAAC confirmed for terminal alkynes under standard conditions (CuSO₄/sodium ascorbate, RT); SuFEx confirmed for –SO₂F under DBU or Ca(NTf₂)₂ activation |
Why This Matters
Users procuring for chemical biology probe synthesis require bifunctional scaffolds to attach both a reporter tag (via CuAAC) and a target-binding element (via SuFEx); single-handle analogs force a two-compound, multi-step workaround.
- [1] Barata-Vallejo, S.; Yerien, D.E.; Postigo, A. Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions. Catal. Sci. Technol. 2023, 13, 2597–2617. View Source
- [2] Fadeyi, O.; et al. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers. ChemBioChem 2016, 17, 1925–1930. View Source
